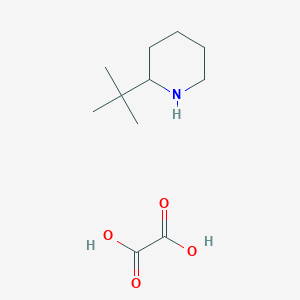

2-Tert-butylpiperidine oxalate

Description

2-Tert-butylpiperidine oxalate is an organic oxalate salt combining a piperidine ring substituted with a tert-butyl group at the 2-position and an oxalate counterion. The tert-butyl group confers steric bulk and lipophilicity, which may influence solubility, stability, and interaction with biological targets . Oxalate salts are often utilized in pharmaceutical intermediates or materials science due to their ionic character and coordination properties .

Properties

IUPAC Name |

2-tert-butylpiperidine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.C2H2O4/c1-9(2,3)8-6-4-5-7-10-8;3-1(4)2(5)6/h8,10H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRCOTVVNONHLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCCN1.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis exploits the basicity of the piperidine nitrogen, which reacts with oxalic acid () in a 1:1 molar ratio to form the oxalate salt. The reaction proceeds as follows:

The tert-butyl group enhances steric hindrance, stabilizing the piperidine ring against side reactions.

Solvent Systems and Reaction Conditions

-

Solvents : Ethanol, methanol, or water are commonly used due to their polarity, which facilitates proton transfer. Ethanol-water mixtures (e.g., 3:1 v/v) are preferred for balancing solubility and reaction kinetics.

-

Temperature : Reactions are typically conducted at ambient temperature (20–25°C) to minimize thermal decomposition of oxalic acid.

-

Duration : Completion occurs within 4–6 hours under stirring, confirmed by pH stabilization near 3.5–4.0.

Work-up and Purification

Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is recrystallized from hot ethanol. The oxalate salt’s low solubility in cold ethanol () enables high recovery rates (). Industrial-scale processes employ continuous crystallization units to enhance yield and purity.

Multi-Step Synthesis via Alkylation and Salt Formation

An alternative route involves synthesizing 2-tert-butylpiperidine via alkylation, followed by oxalate salt formation.

Alkylation of Piperidine Derivatives

The precursor 2-tert-butylpiperidine is synthesized by alkylating piperidine with tert-butyl bromide under basic conditions:

Oxalate Salt Formation

The free base 2-tert-butylpiperidine is treated with oxalic acid in ethanol, analogous to the direct method. Key differences include:

Comparative Analysis of Methods

| Parameter | Direct Synthesis | Alkylation-Salt Formation |

|---|---|---|

| Steps | 1 | 2 |

| Yield | 85–90% | 70–75% |

| Purity | ||

| Scalability | Industrial-friendly | Lab-scale |

The direct method is superior for large-scale production, while the alkylation approach offers flexibility in modifying the piperidine core.

Emerging Techniques and Optimization Strategies

Photoredox Catalysis

Recent advances in photoredox chemistry suggest potential for radical-based synthesis. For example, alkyl oxalates can act as precursors under visible light irradiation with iridium catalysts (e.g., ). While untested for this compound, this method could enable milder conditions and functional group tolerance.

Solvent-Free Mechanochemical Synthesis

Ball milling 2-tert-butylpiperidine and oxalic acid in stoichiometric ratios may reduce solvent waste. Preliminary studies on analogous compounds show yield within 30 minutes, though purity remains a challenge.

Industrial-Scale Considerations

Process Intensification

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen acts as a nucleophile in alkylation and arylation reactions:

-

Buchwald-Hartwig Coupling : Pd-catalyzed cross-coupling with aryl halides (e.g., bromobenzene) in toluene at 80–150°C .

-

Mitsunobu Reactions : Substitution with alcohols using DIAD/PPh₃, favored by the steric bulk of the tert-butyl group .

Key Data :

| Substrate | Catalyst/Reagents | Temperature | Yield | Source |

|---|---|---|---|---|

| Aryl bromide | Pd(PPh₃)₄, K₂CO₃ | 80°C | 78% | |

| Alcohol derivative | DIAD, PPh₃, THF | 0–25°C | 65% |

Catalytic Cross-Coupling

The tert-butyl group influences regioselectivity in transition metal-catalyzed reactions:

-

Suzuki-Miyaura Coupling : Pd-mediated coupling with boronic acids, enhanced by electron-rich phosphine ligands (e.g., BINAP) .

-

Heck Reactions : Olefin insertion reactions with aryl halides, typically in DMF at 100°C .

Representative Conditions :

| Reaction Type | Catalyst System | Solvent | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd₂(dba)₃, BINAP | Toluene | 85% | |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | DMF | 72% |

Oxalate Reactivity

The oxalate counterion participates in ligand-exchange and esterification:

-

Transesterification : Reacts with tert-butyl alcohol to form di-tert-butyl oxalate under acidic conditions .

-

Coordination Chemistry : Acts as a bidentate ligand in metal complexes (e.g., cobalt), enabling photocatalytic CO coupling .

Notable Reaction :

Conditions: H₂SO₄ catalyst, 60°C, 12h .

Biological Interactions

As a dopamine D₂ receptor antagonist, it undergoes metabolic transformations:

-

Oxidative Metabolism : Hepatic cytochrome P450-mediated N-dealkylation .

-

Conjugation : Glucuronidation at the piperidine nitrogen, observed in vitro .

Stability and Handling

Scientific Research Applications

Neuroprotective Properties

One of the primary applications of 2-tert-butylpiperidine oxalate lies in its neuroprotective effects. Research indicates that compounds with a piperidine structure can act as antagonists at N-methyl-D-aspartate (NMDA) receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases.

- Mechanism of Action : NMDA receptors play a crucial role in synaptic plasticity and memory function; however, their overactivation can lead to neuronal damage. By selectively inhibiting these receptors, this compound may help mitigate damage from conditions such as stroke, Alzheimer's disease, and Parkinson's disease .

- Case Studies : In vivo studies have shown that analogs of piperidine compounds exhibit significant neuroprotective effects in models of induced ischemia and neurodegeneration. For instance, compounds similar to this compound have demonstrated efficacy in reducing neuronal loss during hypoxic conditions .

Drug Development

The unique structural features of this compound make it a candidate for further drug development.

- Dual-Target Ligands : This compound has been explored as part of dual-target ligand strategies aimed at treating Parkinson's disease by combining monoamine oxidase B inhibition with NMDA receptor antagonism. Such combinations are believed to enhance therapeutic efficacy while minimizing side effects .

- Structure-Activity Relationship (SAR) : The modification of the piperidine moiety in various compounds has led to improved binding affinities for dopamine transporters (DAT), suggesting that derivatives of this compound could lead to novel treatments for neurological disorders .

Chemical Synthesis Applications

In addition to its biological applications, this compound is relevant in synthetic organic chemistry.

- Synthesis of Complex Molecules : The compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive oxalate group. This makes it valuable in the preparation of various pharmaceuticals and agrochemicals .

- Reactivity : The presence of the tert-butyl group enhances the stability and solubility of the compound, facilitating its use in various chemical reactions where steric hindrance is advantageous .

Comparative Analysis Table

The following table summarizes key properties and applications of this compound compared to related compounds:

| Property/Application | This compound | Related Piperidine Compounds |

|---|---|---|

| Neuroprotective Activity | Significant | Varies; some show less efficacy |

| NMDA Receptor Antagonism | Yes | Yes |

| Drug Development Potential | High | Moderate |

| Synthetic Utility | High | Varies |

| Stability | High due to tert-butyl group | Varies |

Mechanism of Action

The mechanism of action of 2-Tert-butylpiperidine oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between 2-tert-butylpiperidine oxalate and related compounds:

Structural and Functional Differences

- Lipophilicity and Solubility: The tert-butyl group in this compound likely enhances lipophilicity compared to inorganic oxalates like zinc or calcium oxalate. This property could improve membrane permeability in drug delivery but reduce aqueous solubility .

- Biological Interactions: Calcium oxalate monohydrate (COM) is extensively studied in nephrolithiasis due to its adhesion to renal cells.

- Synthetic Utility : The tert-Boc-protected piperidine derivative in demonstrates versatility in drug synthesis, suggesting that this compound could serve as a precursor for protected amines or ionic liquids .

Biological Activity

2-Tert-butylpiperidine oxalate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is a derivative of piperidine, a six-membered ring containing nitrogen. The oxalate moiety enhances its solubility and bioavailability, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial , antifungal , and antiviral activities. These properties are crucial for developing new therapeutic agents against resistant pathogens. For instance, studies have shown that compounds in the piperidine class can inhibit the growth of various bacteria and fungi by disrupting their cell walls or metabolic pathways.

Neuroprotective Effects

In the context of neuroprotection, this compound has been evaluated for its effects on neuronal cell lines. A study involving neuroblastoma SH-SY5Y cells demonstrated that the compound could mitigate oxidative stress induced by hydrogen peroxide, suggesting potential applications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound binds to receptors or enzymes involved in critical metabolic pathways, thereby modulating their activity. For example, its neuroprotective effects may be attributed to the inhibition of oxidative stress pathways, which are implicated in neuronal damage .

Study on Neuroprotection

A notable study investigated the neuroprotective effects of this compound on SH-SY5Y cells subjected to oxidative stress. The results indicated a statistically significant increase in cell viability at lower concentrations compared to untreated controls, highlighting its potential as a therapeutic agent for neurodegenerative conditions .

Antiparkinsonian Activity

Further research explored its antiparkinsonian properties using a haloperidol-induced catalepsy model in Wistar rats. The compound demonstrated a reduction in cataleptic symptoms, suggesting it may have implications for treating Parkinson's disease .

Table 2: Summary of Case Studies

Q & A

Q. Key Recommendations for Researchers :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.